![molecular formula C20H20N8 B10755258 (E)-N-Propyl-3-(4-(2-(pyridin-4-ylmethylene)hydrazinyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)aniline](/img/structure/B10755258.png)
(E)-N-Propyl-3-(4-(2-(pyridin-4-ylmethylene)hydrazinyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-Propyl-3-(4-(2-(pyridin-4-ylmethylene)hydrazinyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)aniline is a complex organic compound that features a pyrazolo[3,4-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-Propyl-3-(4-(2-(pyridin-4-ylmethylene)hydrazinyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)aniline typically involves multiple steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyridin-4-ylmethylene Group: This can be achieved through a condensation reaction between a pyridine derivative and a hydrazine derivative.
Attachment of the N-Propyl Group: This step usually involves alkylation reactions using propyl halides under basic conditions.
Final Assembly: The final step involves coupling the intermediate products to form the target compound, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine and aniline moieties.
Reduction: Reduction reactions can target the hydrazinyl group, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
Oxidation: Products may include pyridine N-oxides and quinones.
Reduction: Products may include primary or secondary amines.
Substitution: Products may include various substituted pyridines and anilines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a promising lead compound for drug discovery.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (E)-N-Propyl-3-(4-(2-(pyridin-4-ylmethylene)hydrazinyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)aniline involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- (E)-4-(2-(pyridin-2-ylmethylene)hydrazinyl)quinazoline
- (E)-4-(2-(3-fluoropyridin-2-yl)methylene)hydrazinyl)quinazoline
Uniqueness
Compared to similar compounds, (E)-N-Propyl-3-(4-(2-(pyridin-4-ylmethylene)hydrazinyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)aniline features a unique combination of functional groups that confer distinct chemical and biological properties. Its pyrazolo[3,4-d]pyrimidine core and N-propyl group differentiate it from other related compounds, potentially leading to unique reactivity and bioactivity profiles.
Properties
Molecular Formula |
C20H20N8 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
1-[3-(propylamino)phenyl]-N-[(E)-pyridin-4-ylmethylideneamino]pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C20H20N8/c1-2-8-22-16-4-3-5-17(11-16)28-20-18(13-26-28)19(23-14-24-20)27-25-12-15-6-9-21-10-7-15/h3-7,9-14,22H,2,8H2,1H3,(H,23,24,27)/b25-12+ |
InChI Key |
UUZWUKJJOLIQMT-BRJLIKDPSA-N |
Isomeric SMILES |
CCCNC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)N/N=C/C4=CC=NC=C4 |
Canonical SMILES |
CCCNC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NN=CC4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


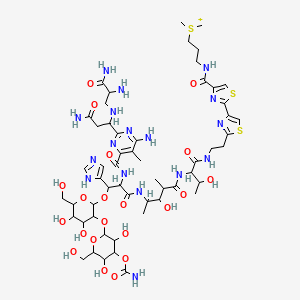
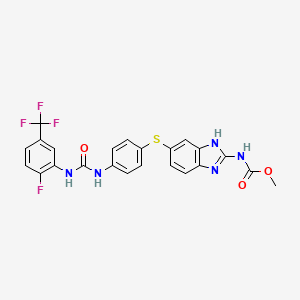
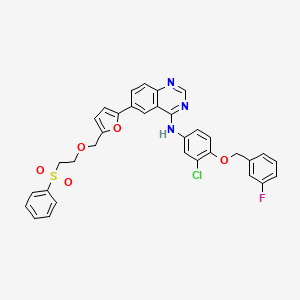
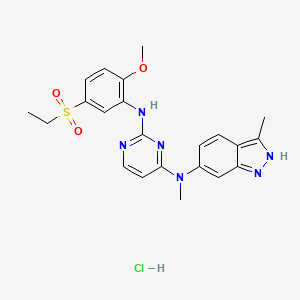
![methyl N-[6-[4-[(3-chlorophenyl)carbamoylamino]phenoxy]-1H-benzimidazol-2-yl]carbamate;hydrochloride](/img/structure/B10755193.png)
![2-methoxy-4-[(1H-pyrazolo[3,4-d]pyrimidin-4-ylhydrazinylidene)methyl]phenol](/img/structure/B10755201.png)
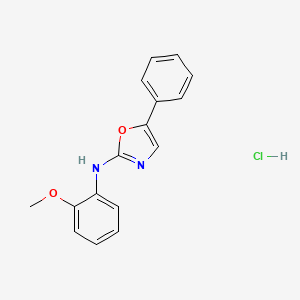
![N-[4-[2-(4-fluorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridin-3-yl]pyrimidin-2-yl]-N',N'-dimethylpropane-1,3-diamine;methanesulfonic acid](/img/structure/B10755236.png)
![6-[3-[(2-methylsulfonylethylamino)methyl]furan-2-yl]-N-(4-phenylmethoxyphenyl)quinazolin-4-amine](/img/structure/B10755239.png)
![N-(3-chloro-4-phenylmethoxyphenyl)-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine;hydrochloride](/img/structure/B10755244.png)

![5-[(E)-2-(2,6-dichlorophenyl)ethenyl]-N-methylpyridine-3-carboxamide](/img/structure/B10755266.png)
![5-[(E)-2-(2-chlorophenyl)ethenyl]-N-methylpyridine-3-carboxamide](/img/structure/B10755272.png)
![2-(4-Fluorophenyl)-3-[2-(3-hydroxypropylamino)-4-pyrimidinyl]-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B10755273.png)
